Imazalil nitrate
Overview
Description
Imazalil nitrate is a fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It is known for its effectiveness against fungi such as Tilletia and Helminthosporium species. The compound is a derivative of imazalil, an imidazole fungicide, and is often used in post-harvest treatments to protect crops from fungal infections during storage and transportation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imazalil nitrate typically involves the reaction of imazalil with nitric acid. The process begins with the preparation of imazalil, which is synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with allyl chloride in the presence of a base. The resulting imazalil is then treated with nitric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Imazalil nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imazalil oxide.
Reduction: The compound can be reduced to form imazalil.
Substitution: This compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Imazalil oxide.
Reduction: Imazalil.
Substitution: Depending on the nucleophile used, various substituted imazalil derivatives can be formed.
Scientific Research Applications
Imazalil nitrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored for potential use in antifungal therapies.
Industry: Used in the formulation of fungicidal products for agricultural and horticultural applications.
Mechanism of Action
Imazalil nitrate exerts its antifungal effects by disrupting the synthesis of ergosterol, a key component of fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This disruption leads to increased membrane permeability and ultimately cell death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis and the disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Imazalil: The parent compound of imazalil nitrate, used as a fungicide.
Imazalil sulfate: Another derivative of imazalil with similar antifungal properties.
Enilconazole: A related imidazole fungicide with a similar mechanism of action.
Uniqueness
This compound is unique in its nitrate functional group, which can influence its solubility and reactivity compared to other imazalil derivatives. This unique feature can enhance its effectiveness in certain applications, such as post-harvest treatments where rapid action is required .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.HNO3/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;2-1(3)4/h2-6,8,10,14H,1,7,9H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYJTCKKSDSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058487 | |
Record name | Imazalil nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-36-7, 33586-66-2 | |
Record name | Imazalil nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83833-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enilconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC187790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imazalil nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENILCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U0Y5DQ7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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